Allylidene Diacetate: A Comprehensive Technical Guide
Allylidene Diacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylidene diacetate (CAS No. 869-29-4) is a versatile organic compound with significant applications in polymer chemistry and as a potential biocide. Structurally a geminal diacetate of acrolein, its reactivity is characterized by the presence of a vinyl group and two acetate (B1210297) moieties. This document provides an in-depth technical overview of allylidene diacetate, encompassing its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data for characterization, and a review of its primary applications. Particular focus is given to its role as a monomer in copolymerization reactions and its documented fungicidal activity. Safety and toxicological data are also presented to ensure proper handling and use in a research and development setting.
Chemical and Physical Properties
Allylidene diacetate, with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol , is a liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [1][2] |
| CAS Number | 869-29-4 | [1][2] |
| Density | 1.076 - 1.079 g/cm³ | [1][2] |
| Boiling Point | 180 °C (at 760 mmHg) | [1][2] |
| Melting Point | -37.6 °C | [1][2] |
| Flash Point | 78.3 °C | [2] |
| Refractive Index | 1.428 | [2] |
| Water Solubility | 0.06 M | [1] |
| Vapor Pressure | 0.915 mmHg at 25°C | [2] |
| LogP | 0.62470 | [2] |
Experimental Protocols
Synthesis of Allylidene Diacetate
Allylidene diacetate is synthesized via the reaction of acrolein with acetic anhydride (B1165640) in the presence of a catalyst and a polymerization inhibitor.[3]
Reaction Scheme:
CH₂=CHCHO + (CH₃CO)₂O → CH₂=CHCH(OCOCH₃)₂
Detailed Protocol:
-
Charging the Reactor: In a suitable reaction vessel, charge acrolein, a polymerization inhibitor (e.g., resorcinol, 2,6-di-tert-butyl-p-cresol, or piperidines at 0.5-1% of the total reactant mass), and acetic anhydride.[3] The molar ratio of acrolein to acetic anhydride should be in the range of 1:1 to 1:1.3.[3] The initial temperature of the mixture should be maintained between 5-25 °C.[3]
-
Reaction Initiation: Gradually heat the mixture to 40-50 °C. Once the target temperature is reached, introduce the catalyst. Suitable catalysts include thionamic acid or tosic acid, with a molar ratio of catalyst to acrolein of 1-5%.[3]
-
Reaction Progression: Maintain the reaction temperature between 40-50 °C for a duration of 6-12 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.[3]
-
Evacuate the reaction vessel to a pressure of 500-2000 Pa to remove any unreacted volatile components.[3]
-
Filter the crude product under vacuum to remove any polymeric byproducts.[3]
-
Wash the filtrate with a 5-25 wt% aqueous solution of sodium carbonate to neutralize any remaining acid catalyst and unreacted acetic anhydride.[3]
-
Separate the organic phase, which constitutes the crude allylidene diacetate.[3]
-
Purification
The crude allylidene diacetate is purified by fractional distillation under reduced pressure.
Detailed Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation Parameters: Conduct the distillation at a pressure of 500-2000 Pa and a temperature of 65-75 °C.[3]
-
Collection: Collect the fraction that distills over within the specified temperature and pressure range. This will yield purified allylidene diacetate with a purity that can exceed 99%.[3]
Caption: Workflow for the synthesis and purification of allylidene diacetate.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Multiplicity | Assignment |
| 2.05 ppm | singlet | 6H, OAc | |
| 4.65 ppm | doublet | 2H, CH₂OAc | |
| 5.85 ppm | multiplet | 2H, CH₂=CH |
A ¹³C NMR spectrum in CDCl₃ is also a key characterization tool.[4]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1745 | C=O (ester carbonyl stretch) |
| 1640 | C=C (alkene stretch) |
| 1230 | C-O (ester stretch) |
Mass Spectrometry (MS)
The mass spectrum of allylidene diacetate would be expected to show fragmentation patterns characteristic of esters and allylic compounds. Key fragments would likely arise from the loss of acetate groups and cleavage at the allylic position.
Applications
Polymer Chemistry
Allylidene diacetate is a valuable monomer in polymer chemistry. It can undergo copolymerization with various other monomers to produce polymers with tailored properties.
Copolymerization with N-Methyl-N-vinylacetamide (NMVA):
Allylidene diacetate undergoes random copolymerization with NMVA. The reactivity ratios for this copolymerization have been reported as:
-
r₁ (NMVA) = 1.02
-
r₂ (allylidene diacetate) = 0.95
These values, being close to 1, indicate a near-ideal copolymerization behavior, allowing for precise control over the copolymer composition.
Benzoyl Peroxide-Initiated Polymerization:
The polymerization of allylidene diacetate initiated by benzoyl peroxide has been studied at various temperatures (50, 60, and 80 °C).[5] These studies indicate that the polymerization proceeds via a degradative chain transfer mechanism.[5]
Caption: Key steps in the benzoyl peroxide-initiated polymerization of allylidene diacetate.
Fungicidal Activity
Allylidene diacetate has demonstrated notable biological activity, particularly as a fungicide. It is effective against Phytophthora palmivora, a pathogen responsible for root rot in various plants.[6] While the specific IC50 or MIC values against P. palmivora are not widely reported in the available literature, its efficacy has been established in principle.[6] This antifungal property suggests its potential use in agricultural applications for pest control.
Organic Synthesis
As a molecule with multiple functional groups, allylidene diacetate has potential as an intermediate in organic synthesis. For instance, allylic acetates are common substrates in palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction).[7][8] In this type of reaction, a palladium(0) catalyst facilitates the substitution of the acetate group with a nucleophile.[8] While specific examples detailing the use of allylidene diacetate in such reactions are not extensively documented, the general mechanism provides a framework for its potential synthetic utility.
Caption: Generalized mechanism for the palladium-catalyzed allylic alkylation.
Safety and Toxicology
Allylidene diacetate is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Category | Description | Reference(s) |
| Acute Oral Toxicity | Fatal if swallowed. LD50 (rat): 35 mg/kg; LD50 (mouse): 37.5 mg/kg. | [1] |
| Acute Dermal Toxicity | Harmful in contact with skin. | [9] |
| Acute Inhalation Toxicity | Toxic if inhaled. | [9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [9] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | [9] |
| Respiratory Irritation | May cause respiratory irritation. | [9] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials and sources of ignition.[9]
Conclusion
Allylidene diacetate is a reactive and versatile chemical with established and potential applications in both materials science and agriculture. Its synthesis and purification are well-documented, and its chemical properties make it a subject of interest for further research and development. The information provided in this guide is intended to serve as a comprehensive resource for professionals working with or exploring the uses of allylidene diacetate. Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Allylidene diacetate|lookchem [lookchem.com]
- 3. CN105017020A - Allylidene diacetate synthesis method - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scilit.com [scilit.com]
- 6. ALLYLIDENE DIACETATE | 869-29-4 [chemicalbook.com]
- 7. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Page loading... [guidechem.com]



